molecular formula C14H17N3O4S3 B2966945 methyl 3-(N-(1-(thiazol-2-yl)piperidin-4-yl)sulfamoyl)thiophene-2-carboxylate CAS No. 1448137-71-0

methyl 3-(N-(1-(thiazol-2-yl)piperidin-4-yl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2966945
CAS No.: 1448137-71-0
M. Wt: 387.49
InChI Key: JOOGPSCCRNAGGA-UHFFFAOYSA-N
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Description

Methyl 3-(N-(1-(thiazol-2-yl)piperidin-4-yl)sulfamoyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene-2-carboxylate core modified with a sulfamoyl group linked to a piperidinyl-thiazole moiety. This structure is characteristic of pharmacologically active molecules targeting nuclear receptors or enzymes, particularly peroxisome proliferator-activated receptors (PPARs) .

Properties

IUPAC Name

methyl 3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S3/c1-21-13(18)12-11(4-8-22-12)24(19,20)16-10-2-6-17(7-3-10)14-15-5-9-23-14/h4-5,8-10,16H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOGPSCCRNAGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2CCN(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(N-(1-(thiazol-2-yl)piperidin-4-yl)sulfamoyl)thiophene-2-carboxylate, with the CAS number 1448137-71-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant structure-activity relationship (SAR) studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₇N₃O₄S₃, with a molecular weight of 387.5 g/mol. The compound features a thiazole ring linked to a piperidine moiety through a sulfamoyl group, which is significant for its biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₇N₃O₄S₃
Molecular Weight387.5 g/mol
CAS Number1448137-71-0

Research indicates that compounds containing thiazole and sulfamoyl moieties often exhibit diverse biological activities, including antimicrobial , antitumor , and anti-inflammatory properties.

  • Antimicrobial Activity : Compounds similar to this compound have demonstrated significant efficacy against various bacterial strains. For instance, thiazole derivatives have been reported to reduce the burden of methicillin-resistant Staphylococcus aureus (MRSA) in skin infections by over 90% in vivo studies .
  • Antitumor Activity : The structural components of this compound suggest potential interactions with cellular targets involved in cancer proliferation. Thiazole derivatives have shown cytotoxic effects against multiple cancer cell lines, with some compounds exhibiting IC50 values lower than reference drugs like doxorubicin .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been highlighted in studies showing enhanced release of immunostimulatory cytokines in immune cell lines . This suggests a role in enhancing immune responses, potentially useful in vaccine formulations.

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how modifications to the thiazole and piperidine rings influence biological activity:

  • Thiazole Substituents : Variations in substituents on the thiazole ring can significantly affect the potency and selectivity of the compound. For example, substituents that enhance hydrophobic interactions tend to increase cytotoxicity against cancer cells .
  • Piperidine Modifications : Changes in the piperidine moiety also play a crucial role in determining the overall activity profile. Compounds with specific substitutions have shown improved efficacy against target proteins involved in tumor growth .

Case Studies

Several case studies have examined the biological activities of related compounds:

  • Case Study on Antimicrobial Efficacy : A study demonstrated that thiazole-sulfamoyl derivatives exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Case Study on Antitumor Activity : In vitro assays revealed that thiazole-containing compounds could induce apoptosis in cancer cell lines by activating apoptotic pathways and inhibiting anti-apoptotic proteins like Bcl-2 .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Motifs

The target compound shares a methyl thiophene-2-carboxylate backbone with sulfamoyl modifications, a common feature in PPAR ligands. Key comparisons include:

Compound Name Substituent on Sulfamoyl Group Molecular Weight Key Functional Groups Biological Target Reference
Methyl 3-(N-(1-(thiazol-2-yl)piperidin-4-yl)sulfamoyl)thiophene-2-carboxylate 1-(Thiazol-2-yl)piperidin-4-yl ~421.5 (estimated) Thiazole, piperidine, sulfamoyl PPARδ (inferred)
ST247 (Methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate) 4-(Hexylamino)-2-methoxyphenyl Not provided Hexylamino, methoxy PPARδ antagonist
GSK0660 (Methyl 3-(N-(2-methoxy-4-(phenylamino)phenyl)sulfamoyl)thiophene-2-carboxylate) 2-Methoxy-4-(phenylamino)phenyl Not provided Methoxy, phenylamino PPARδ antagonist
Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate Methoxycarbonylmethyl 293.31 Methoxycarbonylmethyl Not specified

Key Observations :

  • This may alter binding kinetics to PPARδ .
Physicochemical Properties
  • Methyl N-(Methoxycarbonylmethyl)-3-Sulfamoyl-2-Thiophenecarboxylate () has a melting point of 96–98°C and a logP of 1.46, indicating moderate hydrophobicity. The target compound’s bulkier substituent may increase logP, reducing aqueous solubility but improving membrane permeability .

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